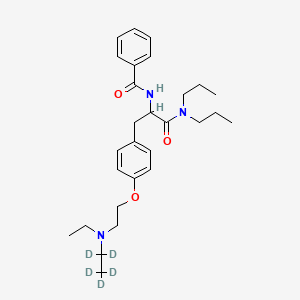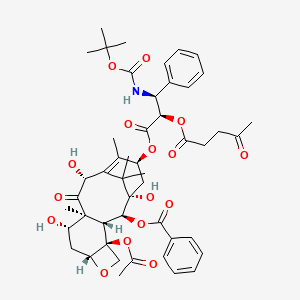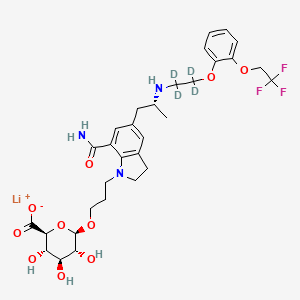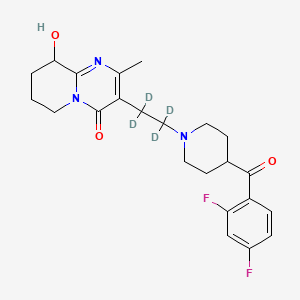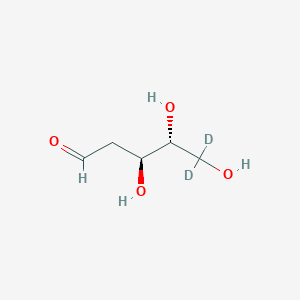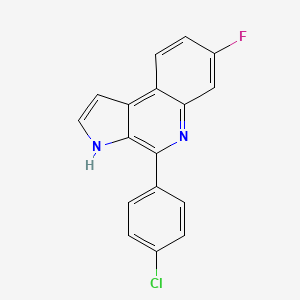
Glutamate-5-kinase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamate-5-kinase-IN-2 is a potent inhibitor of the enzyme glutamate-5-kinase. This compound has shown significant potential in the research of anti-tuberculosis agents due to its ability to inhibit the activity of glutamate-5-kinase by promoting conformational changes at the L-glutamate binding site .
Preparation Methods
The synthesis of Glutamate-5-kinase-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the synthetic route for large-scale production.
Chemical Reactions Analysis
Glutamate-5-kinase-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glutamate-5-kinase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of glutamate-5-kinase and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of glutamate-5-kinase in cellular processes and its potential as a target for therapeutic interventions.
Medicine: Investigated for its potential as an anti-tuberculosis agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glutamate-5-kinase.
Mechanism of Action
Glutamate-5-kinase-IN-2 exerts its effects by inhibiting the activity of glutamate-5-kinase. This inhibition is achieved through the promotion of conformational changes at the L-glutamate binding site, which prevents the enzyme from catalyzing its normal reaction. The molecular targets of this compound include the active site of glutamate-5-kinase and the pathways involved in the synthesis of proline and other amino acids .
Comparison with Similar Compounds
Glutamate-5-kinase-IN-2 is unique in its potent inhibition of glutamate-5-kinase. Similar compounds include:
Traxivitug: Another inhibitor of glutamate-5-kinase with different binding properties.
Antitumor agent-67: A compound with similar inhibitory effects on glutamate-5-kinase but with additional anti-tumor properties.
Carbobenzoxyproline: An inhibitor of glutamate-5-kinase with a different chemical structure and mechanism of action.
These compounds share the common feature of inhibiting glutamate-5-kinase but differ in their chemical structures, binding properties, and additional biological activities.
Properties
Molecular Formula |
C17H10ClFN2 |
|---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-7-fluoro-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H |
InChI Key |
NQFNESCJUPSDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C4C=CC(=CC4=N2)F)C=CN3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


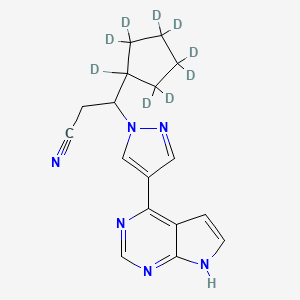
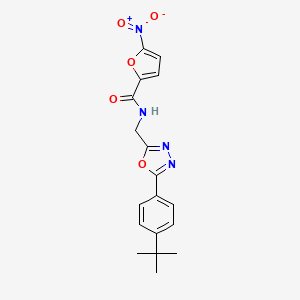
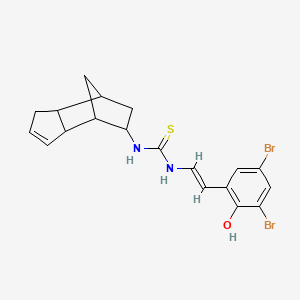
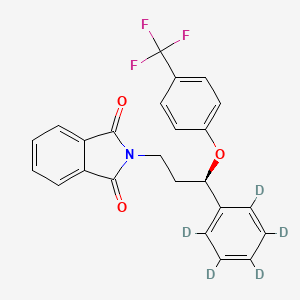
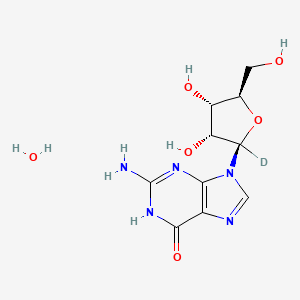
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)

